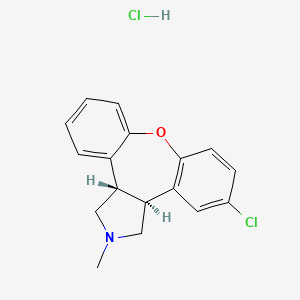

Asenapine hydrochloride

説明

準備方法

合成経路および反応条件

アセナピン塩酸塩の合成は、2-クロロ-5-ニトロベンズアルデヒドから始まり、複数の段階で行われます . 主要なステップには、次のものがあります。

還元: ニトロ基はアミンに還元されます。

環化: アミンは環化されてジベンゾオキセピンピロール構造を形成します。

塩素化: 化合物は塩素化されて、目的の位置に塩素原子を導入します。

メチル化: 最終段階では、メチル化が行われてアセナピンが得られます.

工業生産方法

アセナピン塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。このプロセスには、次のものがあります。

バッチ処理: 還元、環化、塩素化、およびメチル化の各段階を実施するために、大型反応器を使用します。

化学反応の分析

反応の種類

アセナピン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: アセナピンは、酸化されてさまざまな代謝産物を形成することができます。

還元: 前駆体中のニトロ基は、合成中にアミンに還元されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素ガスと炭素上のパラジウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、アセナピン塩酸塩とそのさまざまな代謝産物があり、主に酸化によって形成されます .

科学研究への応用

アセナピン塩酸塩は、幅広い科学研究への応用があります。

化学: ジベンゾオキセピンピロール誘導体の合成と反応を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質系への影響や受容体結合研究に焦点を当てています。

科学的研究の応用

Asenapine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactions of dibenzo-oxepino pyrrole derivatives.

Biology: Research focuses on its effects on neurotransmitter systems and receptor binding studies.

Industry: It is used in the development of sublingual and transdermal drug delivery systems.

作用機序

類似化合物との比較

類似化合物

リスペリドン: セロトニンとドーパミン受容体の拮抗作用が類似した非定型抗精神病薬。

オランザピン: 統合失調症および双極性障害の治療における有効性で知られており、同様の受容体結合プロファイルを持っています。

クエチアピン: 同様の適応症で使用されますが、副作用プロファイルが異なります.

独自性

アセナピン塩酸塩は、舌下および経皮製剤が特徴であり、広範な初回通過代謝を回避し、バイオアベイラビリティを向上させます . セロトニンとドーパミン受容体に対する強い拮抗作用に加えて、ヒスタミンとアドレナリン受容体への影響により、幅広い精神症状の治療に効果的です .

生物活性

Asenapine hydrochloride is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile, characterized by a high affinity for various neurotransmitter receptors, contributes to its therapeutic effects and side effect profile. This article explores the biological activity of asenapine, focusing on its receptor interactions, pharmacokinetics, and clinical implications.

Receptor Binding Profile

Asenapine exhibits a complex interaction with multiple neurotransmitter receptors:

-

Serotonergic Receptors : Asenapine acts as an antagonist at several serotonin receptors, including:

- 5-HT2A (pKi = 9.0)

- 5-HT2B (pKi = 9.3)

- 5-HT2C (pKi = 9.0)

- 5-HT6 (pKi = 8.0)

- 5-HT7 (pKi = 8.5)

-

Dopaminergic Receptors : It also antagonizes dopamine receptors:

- D2 (pKi = 9.1)

- D3 (pKi = 9.1)

- Adrenergic Receptors : Asenapine interacts with adrenergic receptors, including α2A and α2B, which may contribute to its side effects such as sedation and hypotension.

- Histamine Receptors : It has a significant affinity for H1 receptors (pKi = 8.4), which is associated with sedation and weight gain.

The receptor binding affinities indicate that asenapine's efficacy may be attributed to its ability to modulate serotonergic and dopaminergic pathways effectively, which are crucial in managing psychotic symptoms .

Pharmacokinetics

Asenapine is primarily administered sublingually or via transdermal patches due to extensive first-pass metabolism when taken orally:

| Parameter | Sublingual Administration | Transdermal Administration |

|---|---|---|

| Bioavailability | ~35% | ~50% |

| Peak Plasma Concentration (Cmax) | ~4 ng/mL | Gradual increase over 12-24 hours |

| Elimination Half-life (t1/2) | ~24 hours | ~24 hours |

Asenapine is highly bound to plasma proteins (95% bound to albumin and α1-acid glycoprotein), which influences its distribution and potential interactions with other medications .

Metabolism

Asenapine undergoes hepatic metabolism primarily through:

- Glucuronidation via UGT1A4

- Oxidative metabolism via CYP1A2, with minor contributions from CYP3A4 and CYP2D6.

The extensive first-pass effect results in less than 2% bioavailability when administered orally, necessitating alternative routes for effective therapeutic levels . Chronic administration has been shown to down-regulate liver cytochrome P450 enzymes, impacting drug metabolism .

Clinical Efficacy

Asenapine has demonstrated efficacy in treating acute episodes of schizophrenia and manic or mixed episodes associated with bipolar I disorder. The clinical trials have shown significant reductions in symptoms compared to placebo, particularly in patients experiencing acute psychosis .

Case Study Highlights

- Schizophrenia Treatment : In a randomized controlled trial, asenapine demonstrated superior efficacy over placebo in reducing the Positive and Negative Syndrome Scale (PANSS) scores.

- Bipolar Disorder Management : Asenapine was effective in maintaining mood stabilization during manic episodes, with a favorable side effect profile compared to other atypical antipsychotics.

Adverse Effects

Common side effects associated with asenapine include:

- Sedation

- Weight gain

- Extrapyramidal symptoms (EPS)

- Cardiovascular effects such as hypotension

The risk of EPS is lower compared to traditional antipsychotics but may still occur due to its dopaminergic antagonism .

特性

IUPAC Name |

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJQDKSEIVVULU-CTHHTMFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678678 | |

| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1412458-61-7 | |

| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。